molecular formula C7H6N2 B017877 7-Azaindole CAS No. 271-63-6

7-Azaindole

Cat. No. B017877
CAS RN: 271-63-6
M. Wt: 118.14 g/mol
InChI Key: MVXVYAKCVDQRLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of 7-azaindoles, demonstrating the versatility and adaptability of synthetic approaches to access this compound. Microwave-assisted synthesis offers a robust and flexible route, starting from nicotinic acid derivatives or 2,6-dichloropyridine, utilizing a penultimate reaction step that involves epoxide-opening-cyclization-dehydration sequence, significantly accelerated by microwave heating (Schirok, 2006). Acid-catalyzed synthesis from 3-alkynyl-2-aminopyridines has also been reported, offering a pathway to a variety of 7-azaindoles, highlighting the method's efficacy and the potential antimicrobial activity of the synthesized compounds (Leboho et al., 2014).

Molecular Structure Analysis

The study of 7-azaindole's molecular structure, especially in its first four singlet states, reveals insights into its photophysical behavior. This analysis is crucial for understanding the double proton transfer mechanism in its dimer form, which serves as a model for the photophysical behavior of DNA base pairs (Catalán & Paz, 2005).

Chemical Reactions and Properties

Research into the reactions and properties of 7-azaindoles, including their ability to undergo various functionalizations and their applications in further chemical transformations, underscores their utility in synthetic chemistry. For example, one-pot, three-component syntheses provide an efficient route to diverse 7-azaindole derivatives, supporting their use in diversity-oriented synthesis (Vilches-Herrera et al., 2012).

Physical Properties Analysis

The physical properties of 7-azaindoles, such as luminescence, are significant for their potential applications in materials science. For instance, studies on mononuclear aluminum complexes of 7-azaindole have shed light on their structure, solution behavior, and luminescent properties, demonstrating the broad utility of 7-azaindoles beyond the pharmaceutical domain (Ashenhurst et al., 2000).

Chemical Properties Analysis

The chemical versatility of 7-azaindole is further exemplified by its role in fragment-based drug discovery, where it serves as a privileged molecular fragment due to its pharmacological versatility. This highlights the compound's broad utility in medicinal chemistry and pharmaceutical development (Santos & da Silveira, 2023).

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology:

    • Glucokinase Activators: 7-Azaindole serves as a novel anchor point for allosteric glucokinase activators, effectively lowering glucose levels in vivo (Paczal et al., 2016).
    • Antiviral Agents: It shows potential in treating pandemic and seasonal influenza through derivatives like JNJ-63623872 (Bandarage et al., 2017).
    • Optical Probe in Protein Analysis: 7-Azaindole is an alternative to tryptophan as an optical probe due to its redshifted absorption and emission properties, useful in studying protein structure and dynamics (Smirnov et al., 1997).
    • PPARgamma Modulators: Highly functionalized 7-azaindoles act as selective PPARgamma modulators with improved potency and pharmacokinetics compared to indole series (Debenham et al., 2008).
    • Anticancer Agents: 7-Azaindole derivatives exhibit significant anticancer activity against various cancer cell lines, including breast, renal, and prostate cancer (Jeon et al., 2017).
  • Chemical and Material Science:

    • Organic Light-Emitting Diodes: 7-azaindolyl derivatives are excellent blue emitters for OLEDs and have rich coordination chemistry (Zhao & Wang, 2010).
    • Drug Discovery: 7-azaindole functionalization is an active area in drug discovery due to its medicinal properties and versatility as pharmacophores (Kannaboina et al., 2020).
    • Antimicrobial Activity: It displays antimicrobial activity against yeasts, particularly Cryptococcus neoformans (Leboho et al., 2014).
  • Other Applications:

    • Bioprotonic Phototautomerism: 7-azaindole's biprotonic phototautomerism could provide a mechanism for UV mutagenic effects in DNA (al-Taylor et al., 1969).
    • Amino Acid Synthesis: It can be incorporated into bacterial protein, making it amenable to peptide synthesis (Gai, 1991).

Safety And Hazards

7-Azaindole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

The 7-azaindole scaffold continues to be of interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Future work may focus on developing novel and facile methodologies for the azaindole derivatives of biological interest .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine
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InChI

InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXVYAKCVDQRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Record name 7-azaindole
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Related CAS

25247-73-8
Record name 1H-Pyrrolo[2,3-b]pyridine, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25247-73-8
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DSSTOX Substance ID

DTXSID3075046
Record name 1H-Pyrrolo[2,3-b]pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

7-Azaindole

CAS RN

271-63-6, 10592-27-5
Record name 1H-Pyrrolo[2,3-b]pyridine
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Record name 1,7-Diazaindene
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Record name 7-Azaindole
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Record name 1H-Pyrrolo[2,3-b]pyridine
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Record name 1H-pyrrolo[2,3-b]pyridine
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Record name 1,7-DIAZAINDENE
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described in WO2003082289A1. A solution of 1H-pyrrolo[2,3-b]pyridine (10.0 g, 84.6 mmol) in EtOAc (846 ml, 84.6 mmol) was cooled to 0° C. To the cold solution was added a solution of mCPBA (103 mmol, 23.1 g, 77% pure) in 53 mL of EtOAc over a period of 1.5 h. An additonal 100 mL of EtOAc was added to dilute the reaction. The residual of mCPBA was washed into the reaction mixture by an additional portion of EtOAc (25 mL). A lot of solid precipitated out of the solution. The resulting solution was warmed to rt, and allowed to stir at RT for 3 h. The reaction mixture was cooled to 0° C. and the resulting slurry was filtered to collect the N-oxide as the meta-chlorobenzoic acid salt. The solid was washed with additional EtOAc and dried under vacuum. The product, 1H-pyrrolo[2,3-b]pyridine 1-oxide salt of mCBA was obtained as light yellow solid. 1H NMR in deuterated MeOH indicated predominately the mCBA salt of the N-oxide.
Quantity
10 g
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846 mL
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23.1 g
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53 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A stirred solution of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (12.5 g) in TFA at room temperature is treated with triethylsilane (72 mL, 7 eq.), stirred for 16 h, diluted with EtOAc and saturated sodium carbonate to pH 8. The phases are separated and the organic phase is dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography (silica gel, 10% EtOAc in ether as eluent) to give the title pyrrolo[2,3-b]pyridine compound, identified by NMR and mass spectral analyses.
Quantity
12.5 g
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72 mL
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Synthesis routes and methods III

Procedure details

65 mg (0.17 mmol) of 1-(2-methoxy-ethoxymethyl)-3-(2-methoxy-phenyl)-5-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine was dissolved in a mixture of 3 ml of ethanol and 2 ml of water. 500 μl of formic acid was added and the mixture heated to 65° C. for 16 h and then irradiated in the microwave to 150° C. for 40 min. The resulting mixture was neutralized by addition of sodium bicarbonate and water and the crude distributed between ethyl acetate and brine. The aqueous phase was extracted twice with ethyl acetate. The combined organic phases were dried over sodium sulfate and evaporated to afford 47 mg (0.15 mmol, 94% yield) of 3-(2-methoxy-phenyl)-5-morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine. 1H-NMR (d6-DMSO): δ11.58 (s, 1H), 8.11 (d, J=2.5 Hz, 1H), 7.59 (d, J=2.4 Hz, 1H), 7.51 (dd, J=1.4 Hz, 7.3 Hz, 1H), 7.46 (s, 1H), 7.27 (ddd, J=1.5 Hz, 8.8 Hz, 1H), 7.11 (d, J=8.3 Hz, 1H), 7.02 (dd(d), J=1.5 Hz, 7.3 Hz, 1H), 3.82 (s, 3H), 3.77 (m, 4H), 3.07 (m, 4H); MS: m/z 310 [MH+].
Name
1-(2-methoxy-ethoxymethyl)-3-(2-methoxy-phenyl)-5-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
3 mL
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solvent
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2 mL
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solvent
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500 μL
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brine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaindole
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Reactant of Route 3
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Reactant of Route 4
7-Azaindole
Reactant of Route 5
7-Azaindole
Reactant of Route 6
7-Azaindole

Citations

For This Compound
7,150
Citations
AV Smirnov, DS English, RL Rich, J Lane… - The Journal of …, 1997 - ACS Publications
… First, we address the current understanding of the photophysics of the 7-azaindole chromophore, in particular how the photophysics are affected by the surrounding environment, for …
Number of citations: 146 pubs.acs.org
SB Zhao, S Wang - Chemical Society Reviews, 2010 - pubs.rsc.org
… This review illustrates that the 7-azaindole chromophore, upon functionalization at the N 1 site, is a very effective chromophore in producing highly emissive materials, especially blue …
Number of citations: 92 pubs.rsc.org
Y Chen, RL Rich, F Gai, JW Petrich - The Journal of Physical …, 1993 - ACS Publications
… In alcohols, the fluorescence emission of 7-azaindole is characterized by two … 7-azaindole as a probe of protein structure and dynamics, we began time-resolved studies of 7-azaindole …
Number of citations: 180 pubs.acs.org
T Irie, M Sawa - Chemical and Pharmaceutical Bulletin, 2018 - jstage.jst.go.jp
… in this 7-azaindole scaffold; more than 100000 chemical structures having 7-azaindole … of substituents at various positions in the 7-azaindole ring. Among them, vemurafenib (1), a …
Number of citations: 65 www.jstage.jst.go.jp
MS Gordon - The Journal of Physical Chemistry, 1996 - ACS Publications
… are reported on 7-azaindole and the 1:1 complexes between 7-azaindole and water and … is predicted to decrease from nearly 60 kcal/mol in 7-azaindole to about 20 kcal/mol for the 1:1 …
Number of citations: 88 pubs.acs.org
F Popowycz, S Routier, B Joseph, JY Mérour - Tetrahedron, 2007 - Elsevier
… , 7-azaindole derivatives have attracted much attention due to their physicochemical and pharmacological properties. 7-Azaindole … First, the use of 7-azaindole in inorganic chemistry is …
Number of citations: 204 www.sciencedirect.com
MM Robinson, BL Robison - Journal of the American Chemical …, 1955 - ACS Publications
… cyclization catalyst did not appreciably affect the yield of 7-azaindole. … 7-azaindole was treated with formaldehyde and dimethylamine in acetic acid8 3-dimethylaminomethyl-7-azaindole …
Number of citations: 99 pubs.acs.org
QG Wu, G Wu, L Brancaleon, S Wang - Organometallics, 1999 - ACS Publications
… 7-azaindole is a good blue emitter when bound to aluminum or boron centers. The usefulness of 7-azaindole … , we initiated the investigation on 7-azaindole derivatives of boroxines. The …
Number of citations: 56 pubs.acs.org
S Okuda, MM Robison - Journal of the American Chemical …, 1959 - ACS Publications
5, 6, 7, 8-Tetrahydro-9H-pyrid [2, 3-b] indole and 2, 3-diphenyl-7-azaindole have been … 7-Azaindole can be prepared on a conveniently large scale inapproximately 50% yield by a …
Number of citations: 73 pubs.acs.org
S Takeuchi, T Tahara - … of the National Academy of Sciences, 2007 - National Acad Sciences
… The dynamics and mechanism of the double proton transfer reaction of the 7-azaindole dimer … We conclude that the double proton transfer of the 7-azaindole dimer in solution proceeds …
Number of citations: 159 www.pnas.org

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